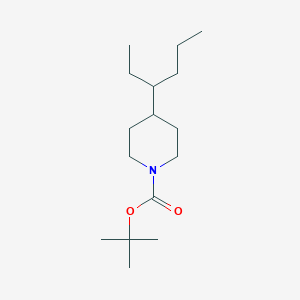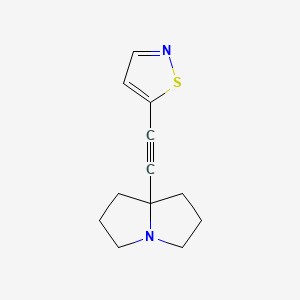
1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)- is a complex organic compound with a unique structure that includes a pyrrolizine ring system and an isothiazole moiety
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)- typically involves multiple steps, starting with the formation of the pyrrolizine ring system. This can be achieved through cyclization reactions involving appropriate precursors. The isothiazole group is then introduced via a substitution reaction, often using reagents such as isothiazole derivatives under specific conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the isothiazole moiety, using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiazole moiety plays a crucial role in binding to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)- can be compared with other pyrrolizine derivatives and isothiazole-containing compounds. Similar compounds include:
Hexahydropyrrolizine: A simpler pyrrolizine derivative without the isothiazole group.
Pyrrolizidine: Another pyrrolizine derivative with different substituents.
Isothiazole derivatives: Compounds containing the isothiazole moiety but with different core structures. The uniqueness of 1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)- lies in its combined structure, which imparts specific chemical and biological properties not found in simpler analogs .
Eigenschaften
CAS-Nummer |
651314-14-6 |
|---|---|
Molekularformel |
C12H14N2S |
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
5-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethynyl]-1,2-thiazole |
InChI |
InChI=1S/C12H14N2S/c1-5-12(6-2-10-14(12)9-1)7-3-11-4-8-13-15-11/h4,8H,1-2,5-6,9-10H2 |
InChI-Schlüssel |
XEQJQSYULOXZAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCCN2C1)C#CC3=CC=NS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid](/img/structure/B12603490.png)

![{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B12603502.png)
![9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12603509.png)
![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)
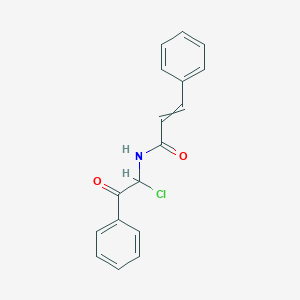
![1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12603534.png)
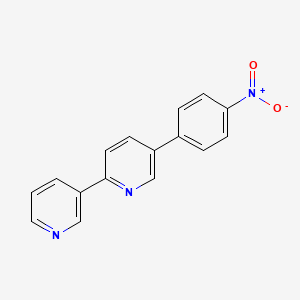
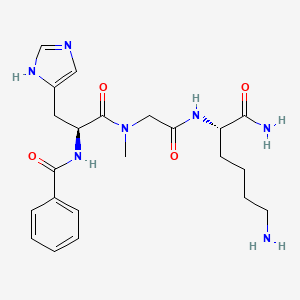

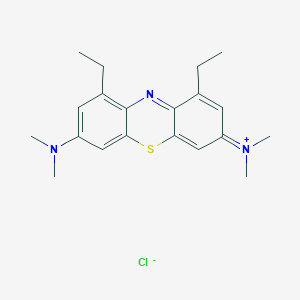
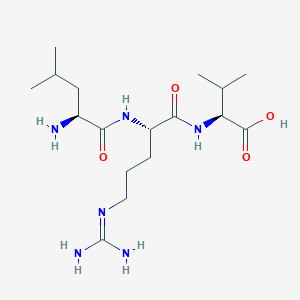
![6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-](/img/structure/B12603576.png)
